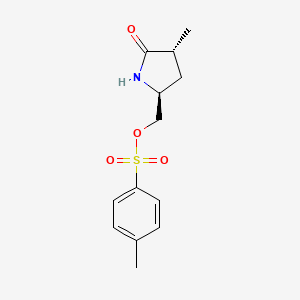
((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, often referred to as MOMBMS or MOMBS, is a molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. This molecule is a type of sulfonate ester, which is a class of compounds that are known for their stability and resistance to hydrolysis. MOMBMS has been used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '((2S,4R)-4-Methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate' involves the protection of the amine group, followed by the formation of the pyrrolidine ring and subsequent deprotection of the amine group. The final step involves the reaction of the pyrrolidine intermediate with 4-methylbenzenesulfonyl chloride to form the desired product.
Starting Materials
4-methylbenzenesulfonyl chloride, 4-methyl-2-nitrobenzoic acid, ethyl 2-aminobutyrate, triethylamine, sodium borohydride, acetic acid, sodium hydroxide, methanol, diethyl ethe
Reaction
Protection of the amine group of ethyl 2-aminobutyrate with 4-methyl-2-nitrobenzoic acid using triethylamine as a base and acetic acid as a solvent., Reduction of the nitro group using sodium borohydride in methanol to form the corresponding amine., Formation of the pyrrolidine ring by reacting the amine intermediate with acetic anhydride in the presence of sodium acetate., Deprotection of the amine group using sodium hydroxide in methanol., Reaction of the pyrrolidine intermediate with 4-methylbenzenesulfonyl chloride in diethyl ether to form the desired product.
科学的研究の応用
MOMBMS has been used in a variety of scientific research applications. In synthetic organic chemistry, it has been used as a reagent in the synthesis of a variety of compounds, such as chiral alcohols, amines, and carboxylic acids. In biochemistry, it has been used to synthesize peptides and proteins. In pharmacology, it has been used to synthesize drugs, such as antihistamines and anti-inflammatory agents.
作用機序
MOMBMS is an ester, which means that it can act as a catalyst in a variety of reactions. It can react with an alcohol to form an ester bond, and it can also react with an amine to form an amide bond. In addition, MOMBMS can act as a proton donor in acid-base reactions, and it can also act as a nucleophile in substitution reactions.
生化学的および生理学的効果
MOMBMS has been studied extensively in recent years due to its potential applications in a variety of fields. In terms of biochemical and physiological effects, MOMBMS has been shown to have anti-inflammatory, anti-allergic, and anti-microbial properties. In addition, it has been found to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
MOMBMS has several advantages for laboratory experiments. It is relatively stable and resistant to hydrolysis, making it ideal for use in a variety of synthetic organic chemistry reactions. In addition, it is relatively inexpensive and readily available. The main limitation of MOMBMS is that it is not water-soluble, which can make it difficult to use in certain laboratory experiments.
将来の方向性
There are a number of potential future directions for MOMBMS. One potential direction is the development of new synthetic methods for the synthesis of this molecule. In addition, further research could be conducted to explore the potential applications of MOMBMS in the fields of pharmacology and biochemistry. Finally, further research could be conducted to explore the potential therapeutic benefits of MOMBMS, and to determine the optimal dosage and administration for these potential therapeutic applications.
特性
IUPAC Name |
[(2S,4R)-4-methyl-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-3-5-12(6-4-9)19(16,17)18-8-11-7-10(2)13(15)14-11/h3-6,10-11H,7-8H2,1-2H3,(H,14,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVTTVRPURDMB-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](NC1=O)COS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2S,4R)-4-Methyl-5-oxopyrrolidin-2-YL)methyl 4-methylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



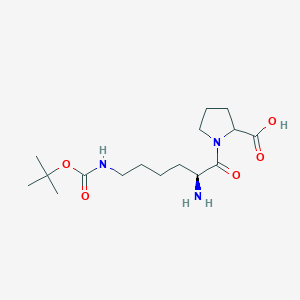
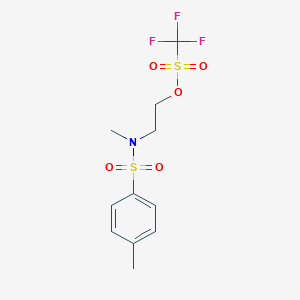
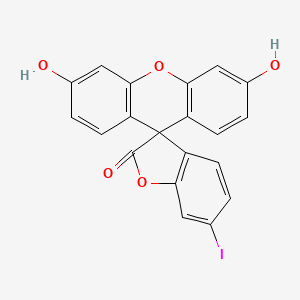
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
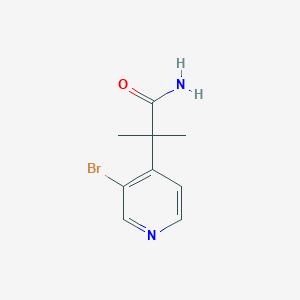
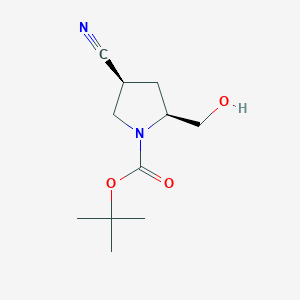
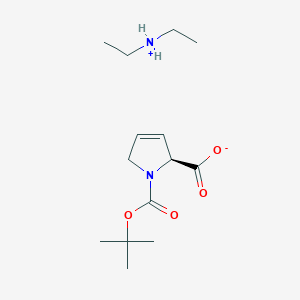
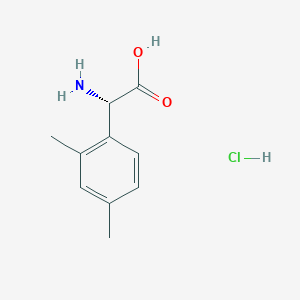
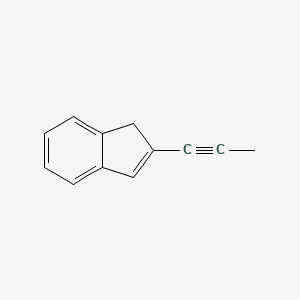
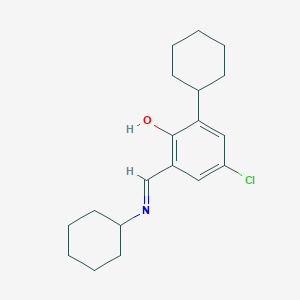
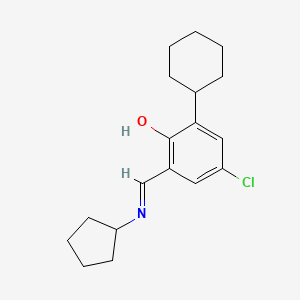
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)